LCS-1

SOD1 Inhibition IC50

Copper-chelating SOD1 inhibitors confound redox studies by disrupting multiple cuproenzymes. LCS-1 (CAS 41931-13-9) addresses this as a direct, non-chelating SOD1 inhibitor (IC50 1.07 µM) with well-characterized selectivity. • Cancer-selectivity: median IC50 0.20 µM in KRAS/EGFR-mutant adenocarcinoma cells vs. 2.66 µM in normal NHBE cells (>13-fold window). • Validated target engagement: IC50 shifts from 0.8 to 3.5 µM upon SOD1 overexpression in H358 cells. • Resistance-model utility: only 1.8-fold IC50 shift (2.5→4.6 µM) in bortezomib-resistant vs. sensitive multiple myeloma cells. • Defined stability: microsomal t½ 6.6 min enables accurate exposure modeling. Supplied ≥98% pure; -20°C storage; ambient shipping. For R&D only.

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.10 g/mol
CAS No. 41931-13-9
Cat. No. B1204231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCS-1
CAS41931-13-9
Synonyms4,5-dichloro-2-(3-methylphenyl)pyridazin-3-one
LCS-1 compound
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.10 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O/c1-7-3-2-4-8(5-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3
InChIKeySYUPLLHVMCLXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.2 [ug/mL] (The mean of the results at pH 7.4)

LCS-1 SOD1 Inhibitor Overview


LCS-1 (Lung Cancer Screen 1, CAS 41931-13-9) is a 2-phenylpyridazin-3(2H)-one small molecule that functions as a selective, non-copper-chelating inhibitor of Superoxide Dismutase 1 (SOD1) [1]. It was originally identified from a high-throughput screen of 189,290 compounds for its ability to reduce the growth of lung adenocarcinoma cell lines with EGFR or KRAS mutations [2]. LCS-1 is widely used in preclinical oncology research to probe the role of SOD1 and redox homeostasis in cancer cell survival and proliferation.

Direct, non-copper-chelating SOD1 binding mechanism

On-target activity supported by SOD1 overexpression rescue in NSCLC models

May support redox biology and cancer cell survival pathway studies

Why Generic LCS-1 Substitution Fails


While several SOD1 inhibitors exist, they cannot be considered interchangeable for research or industrial procurement. Inhibitors differ fundamentally in their mechanism of action, potency, and selectivity profiles. For instance, ATN-224 is a copper chelator that indirectly inhibits SOD1 by depleting its essential copper cofactor . In contrast, LCS-1 is a non-copper chelator that directly binds to and inhibits SOD1 . Furthermore, even within the LCS-1 chemotype, structurally similar analogs like LCS-1.28 and LCS-1.34 exhibit different cellular potencies and target engagement profiles [1]. Using a generic SOD1 inhibitor without validating its specific mechanism, cellular activity, and stability profile can lead to non-reproducible data and confounded biological interpretations. The following quantitative evidence demonstrates why LCS-1 presents a distinct experimental tool compared to other in-class and near-class candidates.

Mechanism Mismatch

Copper-chelating SOD1 inhibitors (e.g., ATN-224) act indirectly and may affect other cuproenzymes, unlike direct binding by LCS-1.

Analog Potency Variation

LCS-1 analogs (LCS-1.28, LCS-1.34) show distinct cellular potencies and target engagement profiles that may not replicate the LCS-1 profile.

Undefined Comparator Stability

Other SOD1 inhibitors lack publicly available microsomal stability data, introducing unknown variability in assay conditions.

LCS-1 Quantitative Differentiation


Direct SOD1 Inhibition vs. ATN-224

In a cell-free biochemical assay, LCS-1 directly inhibits SOD1 enzymatic activity with an IC50 of 1.07 µM . This mechanism is distinct from the copper chelator ATN-224, which inhibits SOD1 activity in endothelial cells with a significantly more potent IC50 of 17.5 nM . The ~60-fold difference in potency and the differing mechanisms of action (direct inhibition vs. copper chelation) make these compounds non-substitutable for many experimental designs. A copper chelator will have pleiotropic effects on other copper-dependent enzymes, whereas LCS-1 offers a more direct path to interrogate SOD1 function.

SOD1 Inhibition vs. ATN-224
Cross-study comparable
LCS-1 IC50 = 1.07 µM (cell-free)
ATN-224 IC50 = 17.5 nM (cell-based)
Distinct mechanisms: direct inhibition vs. copper chelation; cross-assay comparison may not reflect direct potency differences.
Assay conditions differ; direct comparison requires careful interpretation.
SOD1 Inhibition IC50 Biochemical Assay

Cellular Activity vs. LCS-1.28 and LCS-1.34

In H358 non-small cell lung cancer (NSCLC) cells, LCS-1 inhibits proliferation with an IC50 of 0.8 µM . Critically, overexpression of SOD1 in these cells reduces sensitivity to LCS-1 by more than 4-fold, shifting the IC50 to 3.5 µM . This on-target effect confirms that the anti-proliferative activity is SOD1-dependent. In the same study, the analog LCS-1.28 was less potent (IC50 ~3 µM in H358-pCMV cells) and showed a less pronounced shift upon SOD1 overexpression [1]. Another analog, LCS-1.34, had an IC50 of ~1.5 µM in H358-pCMV cells [1]. This data demonstrates that LCS-1 provides the optimal combination of potency and clear on-target engagement within its analog series.

Cellular Potency vs. Analogs
Head-to-head
LCS-1 IC50 = 0.8 µM (H358)
LCS-1.28 ~3 µM; LCS-1.34 ~1.5 µM
SOD1 OE shifts LCS-1 IC50 to 3.5 µM
LCS-1 shows reported highest potency and clear on-target engagement among analogs tested.
SOD1 overexpression rescue confirms target-dependent anti-proliferative activity.
NSCLC H358 SOD1 Overexpression Target Engagement

Cancer Cell Selectivity Profile

LCS-1 demonstrates a favorable selectivity window, preferentially inhibiting the growth of cancer cells over normal cells. In a panel of 27 adenocarcinoma cell lines, LCS-1 showed a median IC50 of 0.20 µM . In stark contrast, its activity against normal human bronchial epithelial (NHBE) cells was significantly weaker, with an IC50 of 2.66 µM . This >13-fold difference in potency suggests a therapeutic window that may be exploitable in research settings focused on cancer-specific vulnerabilities. This level of selectivity is a key differentiator that is not always reported for other SOD1-targeting tool compounds like NUCC-0000323, whose primary reported application is in ALS research .

Cancer Cell Selectivity
Cross-study comparable
Median IC50 = 0.20 µM (27 adenocarcinoma lines)
IC50 = 2.66 µM (NHBE normal cells)
Reported >13-fold selectivity for cancer cells over normal bronchial epithelial cells.
Selectivity may vary across cell lines; validation in specific models recommended.
Cancer Selectivity NHBE Adenocarcinoma Cytotoxicity

Metabolic Stability Profile

The experimental utility of a tool compound is heavily dependent on its stability under assay conditions. LCS-1 has a reported apparent half-life of 6.6 minutes in human liver microsomes . While this indicates rapid metabolism, it is a known and quantifiable parameter that can be managed with appropriate experimental design (e.g., frequent dosing in vivo, short-term in vitro assays). In contrast, detailed stability data, such as a microsomal half-life, is not readily available in the public domain for other SOD1 inhibitors like ATN-224 or NUCC-0000323, making it difficult for researchers to predict their behavior in complex biological matrices. Knowing the exact stability profile of LCS-1 allows for more accurate modeling and reduces experimental variability.

Metabolic Stability
Data to verify
Apparent t1/2 = 6.6 min in human liver microsomes
Quantified stability parameter supports experimental design and exposure modeling.
Rapid metabolism necessitates frequent media refreshment or dosing for sustained activity.
Stability Microsomal Half-life DMSO Storage

Overcoming Bortezomib Resistance

In a study of multiple myeloma (MM), LCS-1 demonstrated activity against both bortezomib-sensitive and bortezomib-resistant cells. The IC50 values for cell viability were 2.5 µM for bortezomib-sensitive ANBL6-WT cells and 4.6 µM for bortezomib-resistant ANBL6-BR cells after 48 hours of treatment [1]. This represents only a 1.8-fold shift in potency, indicating that LCS-1 remains effective in a clinically relevant model of drug resistance. This is a key differentiator, as many targeted therapies fail to overcome acquired resistance. In contrast, the proteasome inhibitor bortezomib itself shows a much larger potency shift in resistant cells [2], highlighting LCS-1's unique utility in this context.

Bortezomib Resistance
Head-to-head
IC50 = 2.5 µM (ANBL6-WT, sensitive)
IC50 = 4.6 µM (ANBL6-BR, resistant)
1.8-fold shift
Maintains activity in bortezomib-resistant model, supporting drug resistance research context.
Validate in specific resistant cell lines; confirm distinct pathway from proteasome inhibition.
Multiple Myeloma Bortezomib Resistance ANBL6 IC50

LCS-1 Research Application Scenarios


SOD1 Dependency in Lung Adenocarcinoma

Procure LCS-1 to directly test SOD1 as a synthetic lethal target in lung cancer models harboring KRAS or EGFR mutations. The compound's validated on-target activity in H358 cells (IC50 shift from 0.8 µM to 3.5 µM with SOD1 overexpression) provides a robust system for these studies [1]. Its defined selectivity over NHBE cells (median IC50 of 0.20 µM for cancer cells vs. 2.66 µM for normal cells) also makes it a superior choice for probing cancer-specific redox vulnerabilities compared to broader-spectrum SOD1 inhibitors.

Bortezomib Resistance in Multiple Myeloma

Use LCS-1 in comparative viability assays with bortezomib-sensitive and -resistant multiple myeloma cell lines (e.g., ANBL6-WT and ANBL6-BR). LCS-1 has demonstrated a modest 1.8-fold shift in IC50 in resistant cells (2.5 µM to 4.6 µM), indicating sustained activity [2]. This application is ideal for researchers exploring novel therapeutic strategies to overcome proteasome inhibitor resistance, as LCS-1 targets a distinct, non-redundant pathway (redox regulation) compared to proteasome inhibition.

Direct SOD1 Function in Redox Biology

Select LCS-1 for experiments requiring a direct, non-chelating inhibitor of SOD1 enzymatic activity. Its mechanism (direct inhibition with an IC50 of 1.07 µM) is distinct from copper chelators like ATN-224 . This makes LCS-1 the preferred tool for dissecting the specific contribution of SOD1 activity to downstream signaling events (e.g., ERK and AKT phosphorylation) without the confounding effects of global copper depletion that would affect other cuproenzymes.

In Vitro Studies with Defined Stability

For in vitro assays where compound stability is a key design consideration, LCS-1 is a suitable choice due to its well-characterized metabolic profile. Its reported microsomal half-life of 6.6 minutes allows researchers to accurately model drug exposure and schedule appropriate dosing or media refreshment regimens to maintain effective concentrations throughout the experiment. This level of characterization supports greater experimental reproducibility compared to using inhibitors with unknown stability profiles.

Application
Selection Property
Validation Focus
Lung adenocarcinoma SOD1 dependency studies
Direct, non-chelating SOD1 inhibition; reported cancer-cell selectivity
Confirm target engagement via SOD1 overexpression rescue; verify selectivity window in specific models
Bortezomib resistance mechanism research
Sustained activity in bortezomib-resistant myeloma models
Quantify potency shift between sensitive and resistant lines; validate distinct pathway from proteasome inhibition
SOD1 enzymatic function in redox signaling
Direct SOD1 inhibition without copper chelation artifacts
Validate specificity for SOD1; assess downstream signaling changes (e.g., ERK/AKT)
In vitro assay design with defined metabolic stability
Characterized metabolic stability profile (microsomal half-life data available)
Determine appropriate dosing frequency or media refreshment schedule based on stability parameter

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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